5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride
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Overview
Description
5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride is a heterocyclic compound with a molecular formula of C6H9N3.2ClH and a molecular weight of 196.08 g/mol This compound is characterized by its unique structure, which includes a pyrroloimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride typically involves the Marckwald reaction, starting from readily available amino carbonyl compounds . The process generally follows these steps:
Initial Reaction: The amino carbonyl compound undergoes a cyclization reaction to form the pyrroloimidazole core.
Functionalization: The resulting intermediate is further reacted with electrophilic reagents to introduce the amine group at the 7th position.
Final Conversion: The compound is then converted to its dihydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
For large-scale production, the two-step method mentioned above is optimized to ensure high yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring, leading to different structural analogs.
Substitution: The amine group at the 7th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride
- 5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine
Uniqueness
Compared to similar compounds, 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-5-1-2-9-4-8-3-6(5)9;;/h3-5H,1-2,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVHRSUBLYEBGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2C1N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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